N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide is a complex organic compound with a molecular formula of C21H27N3O6S2. This compound is known for its unique chemical structure, which includes both sulfonyl and morpholinyl groups, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl and morpholinyl groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide can be compared with other similar compounds, such as:
2-[3,4-dimethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide: This compound has a similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: This compound contains similar functional groups but has a different core structure.
The uniqueness of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N3O6S2 |
---|---|
Molecular Weight |
481.6g/mol |
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C21H27N3O6S2/c1-16-4-7-19(14-17(16)2)24(31(3,26)27)15-21(25)22-18-5-8-20(9-6-18)32(28,29)23-10-12-30-13-11-23/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChI Key |
HBRQWWGDESNAKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.